3-(Oxiran-2-ylmethoxy)benzaldehyde
Overview
Description
The compound "3-(Oxiran-2-ylmethoxy)benzaldehyde" is a chemical that belongs to the class of organic compounds known as oxiranes or epoxides, which are characterized by a three-membered cyclic ether structure. The presence of the oxirane group in the compound suggests potential reactivity, as the strained ring can participate in various chemical reactions. The benzaldehyde moiety indicates the presence of an aromatic ring with an aldehyde functional group, which can also influence the compound's chemical behavior and applications.
Synthesis Analysis
The synthesis of oxirane-containing compounds can be achieved through various methods. For instance, the condensation reaction of chloromethylbenzyl ether with chloro(bromo)-substituted benzaldehydes in the presence of sodium hydroxide under interphase catalysis conditions has been studied, leading to the formation of trans-isomers of 2-benzyloxy-3-aryloxiranes . Another synthesis approach involves a seven-step process with an overall yield of 63% to produce an ionic liquid monomer based on an imidazolium core containing a phenoxy moiety and aliphatic chains with reactive epoxide at both ends . These methods highlight the versatility and complexity of synthesizing oxirane-containing compounds.
Molecular Structure Analysis
The molecular structure of oxirane-containing compounds can be elucidated using various spectroscopic techniques. For example, X-ray crystallography has been used to determine the crystal structure of related compounds, such as 4-(oxiran-2-ylmethoxy)benzoic acid, which crystallizes in the monoclinic system . Spectroscopic studies, including NMR and IR, have been employed to characterize the structure of compounds like 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde . These techniques provide detailed information about the arrangement of atoms and the geometry of the molecules.
Chemical Reactions Analysis
The oxirane ring in "3-(Oxiran-2-ylmethoxy)benzaldehyde" is highly reactive due to ring strain, making it susceptible to ring-opening reactions. These reactions can be initiated by nucleophiles, leading to the formation of various products depending on the reaction conditions and the nucleophiles involved. The reactivity of the aldehyde group also allows for further functionalization through reactions such as condensation to form hydrazones, as seen in the synthesis of metal complexes with 3,4-dimethoxy benzaldehyde hydrazone .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxirane-containing compounds are influenced by their molecular structure. The presence of the oxirane ring contributes to the compound's reactivity, while the aromatic ring and aldehyde group can affect its polarity and solubility. Spectroscopic investigations, along with computational studies, can provide insights into the vibrational frequencies, molecular orbital energies, and electrostatic potential maps of these compounds . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its reactivity in chemical reactions.
Scientific Research Applications
Scientific Field: Environmental Science and Pollution Research
Methods of Application: The synthesized compound was subjected to comprehensive characterization using FTIR (functional group), ESI-MS (molecular weight), and NMR (chemical environment) spectroscopy . The leather treated with GSE demonstrated organoleptic and physical properties that were comparable to those achieved with glutaraldehyde tanning systems . SEM analysis of the GSE-tanned leather exhibited a homogeneous distribution pattern, confirming the stability of the collagen .
Results or Outcomes: The hydrothermal stability temperature of leather crosslinked with epoxide was found to be 83 ± 2 °C . The wastewater generated from the GSE tanning process exhibited a BOD to COD ratio of 0.35 ± 0.04, indicating its high treatability . The results showed that the GSE tanning system provided better tanning efficiency and improved crosslinking and thermal stability without the use of metal salts . Furthermore, the use of GSE as a tanning agent offers several advantages, such as easy availability, biodegradability, and low toxicity, making it a sustainable and environment-friendly option for the leather industry .
Safety And Hazards
The safety information for “3-(Oxiran-2-ylmethoxy)benzaldehyde” includes several hazard statements: H302, H312, and H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
3-(oxiran-2-ylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-5-8-2-1-3-9(4-8)12-6-10-7-13-10/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVUFVFBPAZJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378862 | |
Record name | 3-(oxiran-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxiran-2-ylmethoxy)benzaldehyde | |
CAS RN |
22590-64-3 | |
Record name | 3-(oxiran-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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